3H-benzo[f]chromene-1-carbonyl chloride
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Overview
Description
1-Chloro-formyl-3H-benzo[f]chromene is a chemical compound with the molecular formula C14H9ClO2 and a molecular weight of 244.677 g/mol . This compound is known for its unique structure, which includes a chloroformyl group attached to a benzo[f]chromene core. It is used primarily in proteomics research and has various applications in scientific research .
Preparation Methods
The synthesis of 1-Chloro-formyl-3H-benzo[f]chromene can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where o-quinone methide precursors react with electron-rich dienophiles . This reaction is typically carried out under reflux conditions in the presence of a solvent such as acetic acid. Another approach involves the use of Mannich bases, which undergo substitution reactions with α-chloroacrylonitrile to form the desired product
Chemical Reactions Analysis
1-Chloro-formyl-3H-benzo[f]chromene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroformyl group to a hydroxyl group or other reduced forms.
Substitution: The chloroformyl group can be substituted with other functional groups using reagents such as nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-formyl-3H-benzo[f]chromene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-formyl-3H-benzo[f]chromene involves its interaction with molecular targets through its chloroformyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are not well-characterized, but they likely involve the formation of covalent adducts and subsequent biochemical effects .
Comparison with Similar Compounds
1-Chloro-formyl-3H-benzo[f]chromene can be compared with other similar compounds, such as:
1-Chloro-3H-benzo[f]chromene: Lacks the formyl group, resulting in different chemical reactivity and applications.
1-Formyl-3H-benzo[f]chromene: Lacks the chloro group, leading to different substitution reactions and biological interactions.
3H-benzo[f]chromene: The parent compound without any substituents, used as a reference for studying the effects of chloroformyl substitution.
These comparisons highlight the unique properties of 1-Chloro-formyl-3H-benzo[f]chromene, particularly its dual functional groups that enable diverse chemical reactions and applications.
Properties
Molecular Formula |
C14H9ClO2 |
---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
3H-benzo[f]chromene-1-carbonyl chloride |
InChI |
InChI=1S/C14H9ClO2/c15-14(16)11-7-8-17-12-6-5-9-3-1-2-4-10(9)13(11)12/h1-7H,8H2 |
InChI Key |
VBYLYXJIFYWJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=C(O1)C=CC3=CC=CC=C32)C(=O)Cl |
Origin of Product |
United States |
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